
Resistomycin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Heliomycin is typically isolated from the culture broth of Streptomyces resistomycificus . The optimal production conditions involve using Waksman liquid medium at a pH of 7.5, incubated for four days at 35ºC . The structure of heliomycin is characterized by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry .
Industrial Production Methods
Industrial production of heliomycin involves large-scale fermentation processes using Streptomyces resistomycificus. The fermentation broth is then subjected to extraction and purification processes to isolate heliomycin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Heliomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include various derivatives of heliomycin, such as 4-(dimethylaminomethyl)heliomycin, which has enhanced water solubility and greater antitumor effects compared to the parent compound .
Scientific Research Applications
Anticancer Properties
Resistomycin has been extensively studied for its potential as an anticancer agent. Recent research highlights its efficacy against various cancer cell lines, including prostate cancer and colorectal cancer.
Prostate Cancer
A study demonstrated that this compound significantly suppresses the growth of prostate cancer cells (PC3 and DU-145). The half-maximal inhibitory concentration (IC50) values were found to be 2.63 µg/mL for PC3 cells and 9.37 µg/mL for DU-145 cells. The mechanism involves the induction of oxidative stress and apoptosis through the upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic proteins (Bcl-2) .
Cell Line | IC50 (µg/mL) |
---|---|
PC3 | 2.63 |
DU-145 | 9.37 |
Colorectal Cancer
This compound also exhibits potent activity against colorectal cancer (CRC) cell lines such as HCT-116 and SW480, with IC50 values of 1.36 µM and 2.83 µM, respectively. The compound induces apoptotic cell death and inhibits the Wnt/β-catenin signaling pathway, a critical pathway in CRC progression .
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 1.36 |
SW480 | 2.83 |
Antimicrobial Activity
In addition to its anticancer properties, this compound possesses notable antimicrobial activities against various bacterial strains.
Antibacterial Effects
Research indicates that this compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness is attributed to its ability to disrupt cellular processes in bacteria, making it a candidate for developing new antibiotics .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study on Prostate Cancer
In a controlled laboratory setting, this compound was administered to prostate cancer cell lines, resulting in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Case Study on Colorectal Cancer
Another study focused on colorectal cancer cells treated with this compound showed marked inhibition of cell growth and induction of apoptosis, further validating its potential as a therapeutic agent in oncology .
Mechanism of Action
Heliomycin exerts its effects by targeting specific molecular pathways. It inhibits the activity of sirtuin-1 (SIRT1) and tumor-associated NADH oxidase (tNOX), leading to the induction of apoptosis in cancer cells . The binding of heliomycin to these targets decreases the oxidation of NADH to NAD+, which diminishes NAD±dependent SIRT1 deacetylase activity . This ultimately results in significant cytotoxicity and apoptosis in cancer cells .
Comparison with Similar Compounds
Heliomycin is unique compared to other similar compounds due to its specific molecular targets and pathways. Similar compounds include:
4-(dimethylaminomethyl)heliomycin: A water-soluble derivative of heliomycin with greater antitumor effects.
Other polyketides: Compounds like tetracycline and erythromycin, which also have antibiotic properties but differ in their molecular targets and mechanisms of action.
Heliomycin’s ability to target both SIRT1 and tNOX sets it apart from other polyketides, making it a valuable compound for further research and development .
Biological Activity
Resistomycin is a natural antibiotic derived from marine actinomycetes, primarily known for its broad-spectrum antibacterial properties and emerging anticancer activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, particularly in cancer cells, and summarizing relevant research findings.
This compound exhibits various biological activities, particularly in cancer therapy. Its primary mechanisms include:
- Induction of Apoptosis : this compound triggers apoptosis in cancer cells through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Oxidative Stress Generation : It enhances the production of reactive oxygen species (ROS), leading to oxidative stress that contributes to cell death.
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest, particularly in the G2/M phase, thereby inhibiting cancer cell proliferation.
2. Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent. Below are key findings from various research efforts:
2.1 Prostate Cancer
In a study examining the effects of this compound on prostate cancer cells (PC3), the following results were observed:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound was determined to be 2.63 µg/mL, significantly lower than that of 5-fluorouracil (5-FU), which was 14.44 µg/mL .
- Apoptotic Markers : Increased levels of Bax and caspase-3 were noted, alongside decreased Bcl-2 levels, indicating a shift towards apoptosis .
- Antioxidant Response Suppression : Significant declines in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) were recorded, suggesting that this compound disrupts the cellular antioxidant defense .
Parameter | Control | This compound (1.3 µg/mL) | 5-FU (7 µg/mL) |
---|---|---|---|
IC50 (PC3 Cells) | N/A | 2.63 µg/mL | 14.44 µg/mL |
Bax Levels | Baseline | Increased | Increased |
Bcl-2 Levels | Baseline | Decreased | Decreased |
SOD Activity | Baseline | Decreased | Decreased |
Caspase-3 Levels | Baseline | Increased | Increased |
2.2 Hepatocellular Carcinoma
This compound has also shown promising results against hepatocellular carcinoma (HCC):
- IC50 Values : The IC50 values for HepG2 cells were reported at 0.25 µmol/L after 48 hours of treatment .
- Mechanism Involvement : The p38 MAPK pathway was implicated in this compound's pro-apoptotic effects, with significant alterations in cell cycle progression observed .
Study on Triple-Negative Breast Cancer
In a notable study investigating triple-negative breast cancer, this compound was found to inhibit the E3 ligase Pellino-1, leading to reduced invasion and metastasis. The study demonstrated that this compound induced both apoptosis and cell cycle arrest in vitro and in vivo, marking it as a potential therapeutic candidate for aggressive breast cancers .
4. Conclusion
This compound exhibits significant biological activity with promising applications in cancer therapy. Its ability to induce apoptosis, generate oxidative stress, and cause cell cycle arrest positions it as a potential lead compound for developing new chemotherapeutic agents. Ongoing research is essential to further elucidate its mechanisms and optimize its therapeutic efficacy across different cancer types.
Properties
IUPAC Name |
6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKDGCARCYPVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046101 | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20004-62-0 | |
Record name | Resistomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geliomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELIOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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